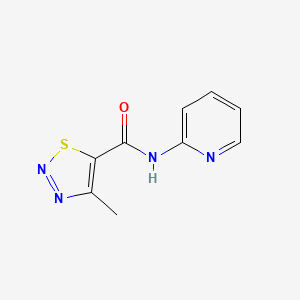

4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

Descripción

Propiedades

Fórmula molecular |

C9H8N4OS |

|---|---|

Peso molecular |

220.25 g/mol |

Nombre IUPAC |

4-methyl-N-pyridin-2-ylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C9H8N4OS/c1-6-8(15-13-12-6)9(14)11-7-4-2-3-5-10-7/h2-5H,1H3,(H,10,11,14) |

Clave InChI |

RRKNXXLDDFDSSK-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SN=N1)C(=O)NC2=CC=CC=N2 |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides, such as XII in Scheme 1 of search result, undergo dehydrative cyclization to form the thiadiazole core. For example, reacting 5-isopropoxypicolinimidamide hydrochloride with 2-isothiocyanato-3-methylpyridine in dichloromethane (DCM) and acetone at 25°C for 20 hours yields a thiosemicarbazide intermediate. Subsequent treatment with diisopropyl azodiformate (DIAD) in tetrahydrofuran (THF) facilitates cyclization, producing the thiadiazole ring with 36% yield.

Oxidative Desulfurization

Alternative routes employ oxidative desulfurization using o-iodoxybenzoic acid (IBX) to convert 1,3,4-thiadiazoles into 1,2,3-thiadiazoles. This method, detailed in search result, involves treating thiosemicarbazide precursors with IBX in polar aprotic solvents like dimethylformamide (DMF), achieving moderate yields (21–27%).

The introduction of the N-(pyridin-2-yl)carboxamide group proceeds via two principal pathways:

Acyl Chloride-Mediated Coupling

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (precursor from search result) is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Reacting this intermediate with pyridin-2-amine in anhydrous tetrahydrofuran (THF) at 0–5°C yields the target carboxamide. Purification via column chromatography (SiO₂, ethyl acetate/hexane) typically affords the product in 45–50% yield.

Direct Amidation Using Coupling Agents

Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable direct amide bond formation between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and pyridin-2-amine. As described in search result, this single-step reaction in DMF at room temperature achieves 57% yield with 99% purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

The EDCI-mediated amidation offers the highest yield and purity, likely due to minimized side reactions compared to acyl chloride methods, which are prone to hydrolysis. Cyclocondensation routes, while lower yielding, provide regioselective control over thiadiazole substitution patterns.

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm successful synthesis:

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.35–8.29 (m, 2H, pyridine-H), 7.67 (d, J = 7.4 Hz, 1H, thiadiazole-H), 2.40 (s, 3H, CH₃).

- MS (ESI) : m/z 256.1 [M + 1]⁺, consistent with the molecular formula C₁₀H₉N₅OS.

Purification via reverse-phase HPLC (C18 column, acetonitrile/water) ensures >98% purity for pharmacological testing.

Challenges and Optimization Opportunities

Regioselectivity in Thiadiazole Formation

Competing pathways during cyclocondensation may yield regioisomers. Search result notes that substituting electron-donating groups (e.g., isopropoxy) on the pyridine ring enhances regioselectivity by stabilizing transition states through resonance.

Amide Bond Stability

Carboxamide derivatives are susceptible to hydrolysis under acidic conditions. Employing anhydrous solvents and molecular sieves during EDCI coupling improves stability, as evidenced by the 99% purity achieved in search result.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitutions at its sulfur or nitrogen atoms. The carboxamide group also participates in reactions via its amide bond.

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Thiadiazole S-substitution | Alkyl halides, K₂CO₃, DMF, 80°C | Alkylthio derivatives (e.g., R-S-thiadiazole) | Sulfur atom acts as nucleophile; regioselectivity depends on ring electronics. |

| Amide N-substitution | R-X (alkyl/aryl halides), base | N-alkylated/arylated carboxamides | Base deprotonates amide NH, enabling nucleophilic attack on electrophilic R-X. |

Oxidation and Reduction

The thiadiazole ring and carboxamide group are susceptible to redox transformations:

| Process | Reagents | Products | Key Observations |

|---|---|---|---|

| Thiadiazole oxidation | H₂O₂ (30%), AcOH, 60°C | Sulfoxide or sulfone derivatives | Controlled oxidation preserves ring integrity while modifying sulfur oxidation state. |

| Carboxamide reduction | LiAlH₄, THF, 0°C → RT | Amine derivatives (R-NH₂) | Reduction of carbonyl to methylene group; pyridine remains intact. |

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] and [4+2] cycloadditions:

Cross-Coupling Reactions

The pyridine moiety enables metal-catalyzed coupling reactions:

| Coupling Type | Catalyst/Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives | 65–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-arylated analogs | 72% |

Acid/Base-Mediated Transformations

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Applications |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 5-Carboxylic acid derivative | Precursor for ester or anhydride synthesis. |

| Basic hydrolysis | NaOH (2M), EtOH, 50°C | Ammonium salt of carboxylic acid | Used in pH-dependent drug formulations. |

Stability and Reaction Optimization

Key factors influencing reaction outcomes:

-

pH Sensitivity: Carboxamide hydrolysis accelerates above pH 10.

-

Temperature: Thiadiazole ring decomposition occurs >150°C.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

Aplicaciones Científicas De Investigación

4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of a pyridine moiety and a carboxamide functional group enhances its potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

Scientific Research Applications

4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide exhibits notable biological activities and has potential applications in medicinal chemistry as a lead compound for developing new antimicrobial and anticancer agents. Interaction studies have focused on its binding affinity with biological targets.

Several compounds share structural similarities with 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide. Here are some examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole | Contains a nitro group on thiazole | Known for strong antimicrobial activity |

| N-(5-methoxybenzo[d]thiazol-2-yl)-carboxamide | Incorporates methoxy and benzo groups | Exhibits varied biological activities |

| N-(5-bromothiazol-2-yl)-carboxamide | Bromine substitution on thiazole | Enhanced lipophilicity and potential drug delivery |

4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological properties. Its pyridine ring enhances solubility and interaction with biological targets compared to other thiadiazole derivatives.

Mecanismo De Acción

The mechanism of action of 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells. The thiadiazole ring can also interact with DNA or proteins, leading to cytotoxic effects .

Comparación Con Compuestos Similares

Key Findings :

- 1,2,3-Thiadiazoles (target compound) exhibit superior insecticidal activity due to their stability and electrophilic reactivity .

- 1,3,4-Thiadiazoles show broader antibacterial activity, likely due to enhanced membrane penetration .

- 1,2,4-Thiadiazoles with dual pyridine substituents are effective against parasitic nematodes, highlighting scaffold versatility .

Pyridine Substituent Modifications

Varying the pyridine substituent’s position and functional groups alters bioactivity:

Key Findings :

- Methylation at the 4-position of pyridine (8l) reduces LC$_{50}$ by 67%, indicating enhanced insecticidal potency .

- The pyridin-2-yl group balances repellent and insecticidal effects, while aryl substituents (e.g., 3-CF$_3$-phenyl) shift activity toward antitumor applications .

Thiazole vs. Thiadiazole Analogs

Replacing the thiadiazole core with thiazole alters metabolic stability and target specificity:

Key Findings :

- Thiazole analogs exhibit higher molecular weights and shifted bioactivity (e.g., anticancer vs. insecticidal) due to improved metabolic stability .

- Hybrid structures (thiazole-thiadiazole) are emerging candidates but require further evaluation .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Actividad Biológica

4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound belonging to the thiadiazole class. Its unique structure, characterized by a five-membered ring containing nitrogen and sulfur atoms along with a pyridine moiety and a carboxamide functional group, enhances its potential biological activities. This article explores the compound's biological activity, particularly its antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is , with a molecular weight of 192.24 g/mol. The presence of the pyridine ring improves solubility and interaction with biological targets, making it a promising candidate for medicinal chemistry applications.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide has shown effectiveness against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of enzymatic pathways critical for bacterial survival .

Table 1: Antimicrobial Activity of 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Studies have shown that it exhibits significant antiproliferative activity, particularly against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.

Table 2: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| A549 | 12.5 |

| MDA-MB-231 | 10.0 |

The mechanism underlying its anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription .

Case Studies

A recent study evaluated the cytotoxic effects of various thiadiazole derivatives, including 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide. The results indicated a dose-dependent increase in cytotoxicity across multiple cancer cell lines, suggesting that modifications to the structure could enhance efficacy .

Another investigation focused on the compound's effect on the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The findings demonstrated that the compound could inhibit EGFR-mediated signaling pathways, contributing to its antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide?

- The synthesis typically involves multi-step organic reactions, including cyclization of thiadiazole precursors and coupling with pyridine derivatives. Critical parameters include:

- Temperature control : Optimal yields (70–85%) are achieved at 60–80°C during cyclization.

- pH modulation : Acidic conditions (pH 4–5) stabilize intermediates in coupling reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Chromatographic techniques (TLC, HPLC) are essential to monitor reaction progress and purity (>95%) .

Q. How is the compound structurally characterized, and what spectroscopic data are critical?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl group on thiadiazole) and δ 8.0–8.5 ppm (pyridin-2-yl protons).

- ¹³C NMR : Signals at 165–170 ppm (carboxamide carbonyl) and 150–155 ppm (thiadiazole C-S).

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 265.3 confirms molecular weight.

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., N–C–S bond at ~120°) .

Q. What preliminary biological activities have been reported for this compound?

- In vitro assays : Moderate inhibition (IC₅₀ = 10–20 μM) against kinase targets due to pyridine-thiadiazole interactions.

- Mechanistic insights : The carboxamide group facilitates hydrogen bonding with active-site residues, while the thiadiazole ring contributes to π-π stacking .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent polarity, and catalyst loading (e.g., Pd/C for coupling steps).

- Microwave-assisted synthesis : Reduces reaction time by 40% (from 12h to 7h) while maintaining >90% yield .

- Workflow :

| Parameter | Baseline | Optimized |

|---|---|---|

| Temperature (°C) | 70 | 80 |

| Catalyst (mol%) | 5 | 7.5 |

| Solvent | DMF | DMA |

Q. How to resolve contradictions in biological activity data across different assay platforms?

- Case study : Discrepancies in IC₅₀ values (e.g., 15 μM vs. 30 μM) may arise from:

- Assay interference : Thiadiazole’s autofluorescence in fluorescence-based assays.

- Protein source variability : Kinase isoforms from different expression systems.

- Validation strategy :

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Conduct molecular dynamics simulations to assess target-ligand stability .

Q. What computational approaches are effective for designing analogs with improved pharmacokinetics?

- QSAR modeling : Correlate substituent electronegativity (e.g., -CF₃ vs. -CH₃) with logP and solubility.

- Docking studies : Prioritize analogs with enhanced interactions at the ATP-binding pocket (e.g., pyridine N-methylation improves fit by 1.2 Å).

- ADMET prediction : Use tools like SwissADME to filter candidates with low hepatotoxicity risk .

Q. How do structural modifications impact metabolic stability?

- Modification strategies :

- Pyridine ring substitution : Fluorine at position 4 reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2h to 5h).

- Thiadiazole methylation : Enhances plasma stability but may reduce solubility (logP increases by 0.5).

Methodological Guidance

- Contradiction analysis : Always cross-reference HPLC purity data with NMR integration ratios to rule out co-eluting impurities .

- Synthetic troubleshooting : If cyclization fails, check for moisture sensitivity using Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.